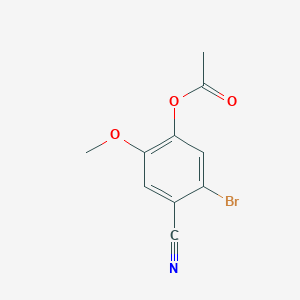

5-Bromo-4-cyano-2-methoxyphenyl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-Bromo-4-cyano-2-methoxyphenyl acetate is a chemical entity that can be associated with various research areas, including organic synthesis and potential applications in material science or biology. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and their properties, which can be extrapolated to understand the characteristics of this compound.

Synthesis Analysis

The synthesis of related brominated and methoxy substituted compounds involves multi-step reactions, often starting with a bromination step followed by further functional group transformations. For instance, the synthesis of 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone was achieved through bromination, aldol condensation, and a selective hydrogenation reaction, yielding a 68% success rate . This suggests that a similar approach could be applied to synthesize this compound, with appropriate modifications to introduce the cyano and acetate groups.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray single-crystal analysis and density functional theory (DFT) calculations. For example, the structure of 5-(4-methoxyphenylazo)-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone was confirmed to exist in the hydrazone tautomeric form in the solid state and solution . Similarly, the structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid revealed that the methoxy group is almost coplanar with the phenyl ring, and the bromine atom is electron-withdrawing . These findings can provide a basis for predicting the molecular geometry and electronic structure of this compound.

Chemical Reactions Analysis

The reactivity of brominated and methoxy substituted compounds can be quite diverse. For instance, 3-bromo-5-methoxyfuran-2(5H)-one was shown to undergo reactions with nucleophiles to form cyclopropane bis-lactones . This indicates that the bromine atom in such compounds can act as a reactive site for nucleophilic substitution reactions. Therefore, this compound may also participate in similar reactions, potentially leading to the formation of novel cyclic structures or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various spectroscopic methods and theoretical calculations. For example, the spectroscopic characterization of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol provided insights into its molecular interactions and potential reactivity . Additionally, the biological evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One demonstrated antimicrobial activities, suggesting that brominated and methoxy substituted compounds can have significant biological properties . These studies can inform the expected physical and chemical behavior of this compound, including its potential applications in biological systems.

科学的研究の応用

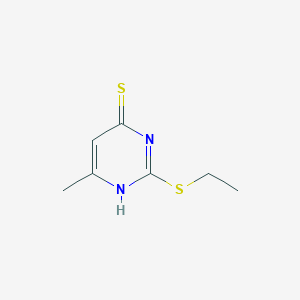

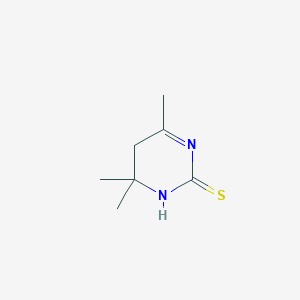

Biological Activity of Pyrimidine Derivatives : The compound has been involved in the synthesis of pyrimidine derivatives, which have shown antimicrobial and anticancer activities. For instance, disubstituted-5-cyano-4-hydroxypyrimidines have been prepared and tested for their biological activities, including antimicrobial effects and inhibitory actions against breast carcinoma cells (El-Moneim, 2014) El-Moneim (2014).

Synthesis of Bromophenol Derivatives : It has been used in the synthesis of bromophenol derivatives, which have potential applications as natural antioxidants in food and pharmaceutical industries. Bromophenols isolated from marine red algae showed significant radical scavenging activity, suggesting their use as natural antioxidants (Li et al., 2012) Li, Gloer, & Wang (2012).

Inhibition of Biofilm Formation : A derivative of 5-Bromo-4-cyano-2-methoxyphenyl acetate has been studied for its ability to inhibit biofilm formation on PVC material. This could have implications in medical device manufacturing and sanitation (Zhen-long, 2008) Zhen-long (2008).

Synthesis of Alkyl Radicals with Beta-Leaving Groups : The compound has been used in studies exploring the synthesis of alkyl radicals containing two different beta-leaving groups. This research has potential applications in organic chemistry and pharmaceutical synthesis (Bales et al., 2001) Bales, Horner, Huang, Newcomb, Crich, & Greenberg (2001).

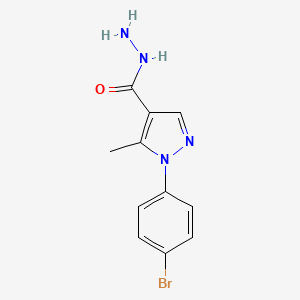

Synthesis of Brominated Trihalomethylenones : It has been investigated in the synthesis of brominated trihalomethylenones, which serve as versatile precursors for various pyrazoles with potential pharmaceutical applications (Martins et al., 2013) Martins, Sinhorin, Frizzo, Buriol, Scapin, Zanatta, & Bonacorso (2013).

Antibacterial Properties : Bromophenols derived from this compound have shown antibacterial properties, particularly against strains of bacteria, suggesting their potential in developing new antibiotics (Xu et al., 2003) Xu, Fan, Yan, Li, Niu, & Tseng (2003).

作用機序

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

(5-bromo-4-cyano-2-methoxyphenyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-6(13)15-10-4-8(11)7(5-12)3-9(10)14-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXPDEWOKWKDBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C(=C1)Br)C#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246900 |

Source

|

| Record name | Benzonitrile, 4-(acetyloxy)-2-bromo-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

515832-53-8 |

Source

|

| Record name | Benzonitrile, 4-(acetyloxy)-2-bromo-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515832-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-(acetyloxy)-2-bromo-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1334525.png)

![2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1334537.png)